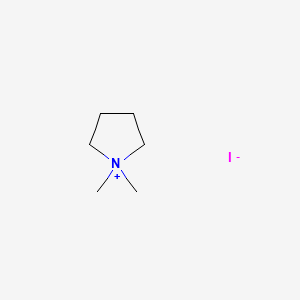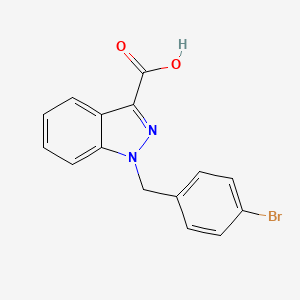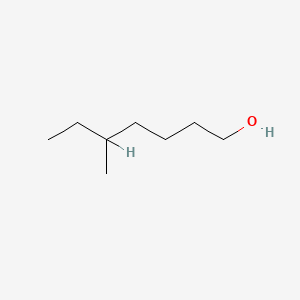
4,6-二氯-2-苯基喹唑啉
描述
4,6-Dichloro-2-phenylquinazoline is a chemical compound with the molecular formula C14H8Cl2N2. It has a molecular weight of 275.14 .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-2-phenylquinazoline is 1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H . This indicates the presence of a quinazoline core structure with two chlorine atoms and a phenyl group attached.Physical And Chemical Properties Analysis
4,6-Dichloro-2-phenylquinazoline is a white solid . It has a molecular weight of 275.14 .科学研究应用
抗癌特性
一项研究探索了 4-苯胺基喹唑啉的构效关系 (SAR),从而识别出一种具有强大凋亡诱导能力和显着抗癌潜力的化合物。该化合物在各种癌症模型中表现出优异的血脑屏障穿透性和疗效,包括乳腺癌异种移植物 (Sirisoma 等人,2009)。
抗菌和抗真菌活性
另一项研究涉及喹唑啉-4-硫酮的合成和测试,以了解其抗菌和抗真菌活性。其中,6-氯衍生物对鸟分枝杆菌和堪萨斯分枝杆菌表现出有希望的抗分枝杆菌特性,以及光合抑制和抗藻活性 (Kubicová 等人,2003)。
抗抑郁药开发
将 4-苯基喹啉衍生物作为潜在抗抑郁药的研究表明,喹啉环的 2 位处的某些结构修饰可以增强抗抑郁活性,一些化合物的效力与丙咪嗪相当或略高 (Alhaider Aa 等人,1985)。
EGFR-TK 抑制的抗肿瘤活性
设计并合成了新型 4-芳基氨基喹唑啉,对肿瘤细胞和 EGFR-TK 活性显示出抑制作用。特别是其中一种化合物表现出强大的抗增殖活性和诱导肿瘤细胞凋亡的能力 (张亚玲等人,2019)。
合成和抗菌评价
合成 1,3-恶唑基-7-氯喹唑啉-4(3H)酮并评估其抗菌活性,发现了几种具有显着活性的化合物,突出了喹唑啉衍生物在抗菌药物开发中的潜力 (Patel 等人,2011)。
未来方向
作用机制
Target of Action
The primary target of 4,6-Dichloro-2-phenylquinazoline is the Bromodomain-containing protein 4 (BRD4), an epigenetic reader that can specifically bind to acetylated lysine residues of histones . BRD4 has emerged as an attractive therapeutic target for various diseases, including cancer, cardiac remodeling, and heart failure .
Mode of Action
4,6-Dichloro-2-phenylquinazoline interacts with BRD4 at the molecular and cellular levels . .
Biochemical Pathways
The compound’s action affects the TGF-β1/Smad2/3 signaling pathway . This pathway is associated with fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins, leading to organ dysfunction and failure .
Pharmacokinetics
It is noted that the compound c-34, which has a 4-phenylquinazoline scaffold like 4,6-dichloro-2-phenylquinazoline, has better pharmacokinetic and physicochemical properties compared to the positive control jq1 .
Result of Action
The action of 4,6-Dichloro-2-phenylquinazoline effectively alleviates the activation of fibroblasts in vitro and in vivo cardiac fibrosis . This is associated with the downregulation of the BRD4 downstream target c-MYC and the inhibition of the TGF-β1/Smad2/3 signaling pathway .
生化分析
Biochemical Properties
4,6-Dichloro-2-phenylquinazoline plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways and cellular processes . Additionally, 4,6-Dichloro-2-phenylquinazoline can bind to DNA and RNA, potentially interfering with gene expression and replication .
Cellular Effects
The effects of 4,6-Dichloro-2-phenylquinazoline on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a form of programmed cell death, by disrupting mitochondrial function and activating caspases . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, 4,6-Dichloro-2-phenylquinazoline can alter gene expression by modulating transcription factors and epigenetic markers .
Molecular Mechanism
At the molecular level, 4,6-Dichloro-2-phenylquinazoline exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This compound also interacts with nucleic acids, forming complexes that can block transcription and replication . Additionally, 4,6-Dichloro-2-phenylquinazoline can modulate the activity of transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-2-phenylquinazoline can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to 4,6-Dichloro-2-phenylquinazoline has been shown to cause persistent changes in cellular function, such as altered metabolism and reduced proliferation . These effects are often reversible upon removal of the compound, but some changes may persist due to epigenetic modifications .
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-2-phenylquinazoline in animal models vary with dosage. At low doses, it can have therapeutic effects, such as reducing tumor growth and inflammation . At high doses, it can cause toxicity, leading to adverse effects such as liver damage and immunosuppression . The threshold for these effects depends on the species and the route of administration, with oral administration generally being less toxic than intravenous injection .
Metabolic Pathways
4,6-Dichloro-2-phenylquinazoline is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound . Additionally, 4,6-Dichloro-2-phenylquinazoline can affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, 4,6-Dichloro-2-phenylquinazoline is transported and distributed by various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, but it also interacts with specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments . For example, 4,6-Dichloro-2-phenylquinazoline has been shown to accumulate in the nucleus, where it can interact with DNA and RNA .
Subcellular Localization
The subcellular localization of 4,6-Dichloro-2-phenylquinazoline is critical for its activity and function. It is primarily found in the nucleus, where it can exert its effects on gene expression and replication . It can also localize to other organelles, such as mitochondria and the endoplasmic reticulum, where it can affect cellular metabolism and signaling . The localization of 4,6-Dichloro-2-phenylquinazoline is influenced by various factors, including targeting signals and post-translational modifications .
属性
IUPAC Name |
4,6-dichloro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALHJBONTKQNKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327014 | |
| Record name | 4,6-dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54665-93-9 | |
| Record name | 4,6-Dichloro-2-phenylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54665-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















